molecular formula C12H18N2O2S B3306525 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 927996-58-5

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B3306525
CAS No.: 927996-58-5
M. Wt: 254.35 g/mol
InChI Key: ISNGGYIYUZKXCU-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a propylsulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

The compound 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption affects the ability of bacteria to replicate and survive .

Pharmacokinetics

Pharmacokinetics generally involves the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, determining the concentration of the drug in the blood and various body parts over time .

Result of Action

The molecular and cellular effects of this compound are likely related to its inhibition of bacterial DNA synthesis . This inhibition can lead to a decrease in bacterial replication, potentially resulting in the death of the bacterial cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the bacterial strain, including its resistance mechanisms .

Preparation Methods

The synthesis of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Sulfonylation: The next step involves the introduction of the propylsulfonyl group. This is typically achieved by reacting the tetrahydroquinoline with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of N-substituted derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Comparison with Similar Compounds

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may result in different biological activities and chemical reactivity.

    1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine: The presence of an ethylsulfonyl group may influence the compound’s solubility, stability, and interaction with molecular targets.

    1-(Butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine: The butylsulfonyl group may enhance the compound’s lipophilicity and membrane permeability, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNGGYIYUZKXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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